molecular formula C11H23ClO3 B2562220 4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol CAS No. 2413898-23-2

4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol

Cat. No.: B2562220
CAS No.: 2413898-23-2
M. Wt: 238.75
InChI Key: NPDFZPVUEJJXOH-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol, registered under CAS number 2413898-23-2, is an organic compound with the molecular formula C11H23ClO3 and a molecular weight of 238.75 g/mol . Its structure is characterized by a linear chain featuring ether linkages and terminal functional groups of a chloride and a hydroxy group, as defined by its SMILES notation C(CCOCCCOCCCCCl)CO . This bifunctional nature, incorporating both a reactive chloro moiety and a polar hydroxy group, makes it a valuable intermediate in organic synthesis and materials science research. Researchers utilize this compound as a key building block, particularly in the development of more complex molecular structures through nucleophilic substitution reactions or as a precursor in polymer chemistry . The compound is offered with a high purity level of 95% and is available for global shipment in quantities ranging from 50mg to 5g . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-(4-chlorobutoxy)propoxy]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23ClO3/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h13H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDFZPVUEJJXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCCOCCCCCl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobutanol with propylene oxide to form 4-(3-chloropropoxy)butanol. This intermediate is then reacted with butanol under specific conditions to yield the final product . Industrial production methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The compound’s interaction with enzymes and other proteins can also modulate various biochemical pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Chlorophenyl)sulfanylbutan-1-ol ()

This compound (C10H13ClOS) shares a butan-1-ol backbone but differs critically in its functional groups:

  • Functional Groups: A thioether (sulfanyl) group links the butanol chain to a 4-chlorophenyl ring, contrasting with the ether linkages and alkyl chlorine in the target compound.
  • In contrast, the target compound’s ethers and terminal alkyl chloride may enhance hydrophilicity slightly.
  • Reactivity : Thioethers are more nucleophilic than ethers, making the compound prone to oxidation (e.g., forming sulfoxides). The target’s alkyl chloride is more reactive in nucleophilic substitutions than the aryl chloride in ’s compound .

Non-Chlorinated Ether-Alcohols

Hypothetical analogs lacking chlorine (e.g., 4-[3-(butoxy)propoxy]butan-1-ol) would exhibit:

  • Lower Molecular Weight and LogP : Reduced lipophilicity due to the absence of chlorine.
  • Diminished Reactivity : Without the electron-withdrawing chlorine, ether oxygen atoms may participate less readily in hydrogen bonding or acid-catalyzed reactions.

Aromatic Ether-Alcohols (–2)

Compounds like 4-(benzyloxy)-3-hydroxybenzaldehyde () and methyl esters with benzyloxy groups () differ fundamentally due to their aromatic cores and ester functionalities. These features confer distinct properties:

  • Aromaticity : Enhances stability and UV absorption.
  • Applications : Likely used in pharmaceutical intermediates (e.g., ’s synthesis of YOK-1204) rather than as surfactants or industrial solvents .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties References
4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol C11H23ClO3 238.75 g/mol Ethers (x2), alkyl chloride, primary alcohol Polar, moderate lipophilicity (estimated logP ~2.5), reactive alkyl chloride site
4-(4-Chlorophenyl)sulfanylbutan-1-ol C10H13ClOS 216.73 g/mol Thioether, aryl chloride, primary alcohol Lower polarity, higher thermal stability, oxidizable thioether
4-(Benzyloxy)-3-hydroxybenzaldehyde C14H12O3 228.24 g/mol Aromatic ether, phenol, aldehyde UV-active, crystalline solid, used in drug synthesis

Research Findings and Inferences

  • Reactivity : The target compound’s terminal alkyl chloride is more reactive in SN2 reactions than aryl chlorides (), making it a candidate for further functionalization.
  • Applications : Likely serves as a surfactant or polymer intermediate due to its amphiphilic ether chains. Thioether analogs () may find use in agrochemicals or vulcanization processes.
  • Synthesis : Etherification methods from (e.g., NaHCO3-mediated alkylation) could be adapted for the target compound’s synthesis .

Biological Activity

Overview of 4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol

This compound is a synthetic organic compound that belongs to a class of molecules known for their potential biological activities. The structure suggests it may interact with various biological systems, particularly in pharmacological contexts.

Chemical Structure

The compound can be broken down into several functional groups:

  • Alkyl chains : These are often associated with lipophilicity, influencing the compound's ability to penetrate cell membranes.
  • Chlorobutoxy group : The presence of chlorine can enhance biological activity by increasing the compound's reactivity or altering its interaction with biological targets.
  • Hydroxyl group : This functional group is crucial for hydrogen bonding, which can affect solubility and interaction with enzymes or receptors.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has indicated that similar compounds exhibit broad-spectrum antimicrobial properties. For instance, studies on phenolic ethers have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess such activity.
  • Anti-inflammatory Activity : In vitro studies on structurally related compounds have shown that they can inhibit the production of inflammatory mediators in macrophages, suggesting that this compound might share similar pathways.
  • Neuroprotective Effects : Investigations into related alcohol derivatives have revealed their ability to reduce neuronal apoptosis in models of neurodegeneration, hinting at potential therapeutic uses for this compound in conditions like Alzheimer's disease.

Data Tables

Activity Type Related Compounds Observed Effects
AntimicrobialAlkyl phenolic ethersBroad-spectrum activity against bacteria
Anti-inflammatoryHydroxylated phenolic compoundsInhibition of cytokine production
NeuroprotectiveAlcohol derivativesReduction of oxidative stress-induced apoptosis

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